1-Methylcyclohexyl methacrylate

Chemically amplified photoresist Deprotection kinetics Tertiary vs. secondary ester

1-Methylcyclohexyl methacrylate (MCHMA, CAS 76392-14-8) is a cycloaliphatic methacrylate ester monomer (C₁₁H₁₈O₂, MW 182.26 g/mol) distinguished by its tertiary ester bond, wherein the ester carbonyl is attached to a fully substituted 1-methylcyclohexyl carbon. This structural feature renders MCHMA acid-labile, enabling efficient deprotection under photogenerated acid in chemically amplified resist (CAR) platforms.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 76392-14-8
Cat. No. B3153717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclohexyl methacrylate
CAS76392-14-8
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1(CCCCC1)C
InChIInChI=1S/C11H18O2/c1-9(2)10(12)13-11(3)7-5-4-6-8-11/h1,4-8H2,2-3H3
InChIKeyLBHPSYROQDMVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclohexyl Methacrylate (CAS 76392-14-8): A Tertiary Ester Monomer for Chemically Amplified Photoresists and High-Tg Acrylic Materials


1-Methylcyclohexyl methacrylate (MCHMA, CAS 76392-14-8) is a cycloaliphatic methacrylate ester monomer (C₁₁H₁₈O₂, MW 182.26 g/mol) distinguished by its tertiary ester bond, wherein the ester carbonyl is attached to a fully substituted 1-methylcyclohexyl carbon . This structural feature renders MCHMA acid-labile, enabling efficient deprotection under photogenerated acid in chemically amplified resist (CAR) platforms. The monomer exhibits a density of 0.95±0.1 g/cm³ at 20 °C, a boiling point of 227.5±9.0 °C at 760 mmHg, and a refractive index of 1.4605 (589.3 nm, 20 °C) . MCHMA is supplied at purities of NLT 98% and serves as a key building block in 193 nm (ArF) and EUV photoresist polymers, high-Tg optical copolymers, and specialty coatings where its bulky cycloaliphatic group imparts etch resistance, controlled hydrophobicity (ACD/LogP 3.95), and thermal stability .

Why Cyclohexyl Methacrylate (CHMA) or tert-Butyl Methacrylate (TBMA) Cannot Simply Replace 1-Methylcyclohexyl Methacrylate in Resist and Optical Polymer Formulations


Although 1-methylcyclohexyl methacrylate (MCHMA) belongs to the broader family of cycloaliphatic methacrylates alongside cyclohexyl methacrylate (CHMA) and tert-butyl methacrylate (TBMA), critical physicochemical differences preclude direct interchangeability. MCHMA's tertiary ester architecture confers acid-lability for chemically amplified deprotection that CHMA, a secondary ester, cannot match in terms of cleavage kinetics under identical photoacid conditions . Conversely, TBMA—also a tertiary ester—lacks the cyclohexyl ring necessary for adequate plasma etch resistance (Ohnishi parameter control) in semiconductor lithography . Furthermore, MCHMA's LogP of 3.95 (ACD) versus 3.40 for CHMA and 2.54 for TBMA produces measurably different dissolution contrast in alkaline developers, directly impacting resist resolution and pattern fidelity . These differences are quantified in Section 3 below.

Quantitative Differentiation Evidence for 1-Methylcyclohexyl Methacrylate (CAS 76392-14-8) Versus Closest Analogs CHMA, TBMA, and IBOMA


Acid-Labile Tertiary Ester Architecture Enables Chemically Amplified Deprotection: MCHMA vs. Cyclohexyl Methacrylate (CHMA)

1-Methylcyclohexyl methacrylate (MCHMA) contains a tertiary ester linkage (methacrylate ester of the tertiary alcohol 1-methylcyclohexanol), rendering it susceptible to acid-catalyzed deprotection with cleavage of the C–O bond to generate volatile 1-methylcyclohexene and poly(methacrylic acid). This polarity switch is the fundamental mechanism enabling positive-tone patterning in chemically amplified resist (CAR) systems . In contrast, cyclohexyl methacrylate (CHMA) is a secondary ester—its cyclohexyl group is attached via a secondary carbon—and undergoes acid-catalyzed hydrolysis approximately 10³ to 10⁴ times more slowly than tertiary esters under comparable conditions, a well-established principle in organic chemistry applied to resist design . This difference is structural and categorical: CHMA is not a viable substitute in CAR platforms requiring high-sensitivity deprotection, while MCHMA is specifically designed for this function .

Chemically amplified photoresist Deprotection kinetics Tertiary vs. secondary ester ArF lithography

Enhanced Hydrophobicity (LogP) for Superior Dissolution Contrast: MCHMA vs. Cyclohexyl Methacrylate (CHMA) vs. tert-Butyl Methacrylate (TBMA)

The hydrophobicity of the protected (unexposed) resist polymer matrix governs the dissolution rate contrast between exposed and unexposed regions during alkaline development. MCHMA exhibits an ACD/LogP of 3.95, substantially higher than CHMA (ACD/LogP 3.40) and TBMA (LogP 2.54) . This 0.55 log-unit difference versus CHMA corresponds to an approximately 3.5-fold higher octanol–water partition coefficient, indicating that MCHMA-containing copolymers present a more hydrophobic surface in the unexposed state. Upon acid-catalyzed deprotection to poly(methacrylic acid), the polarity reversal—from highly hydrophobic (LogP ~3.95) to highly hydrophilic (carboxylic acid form)—is amplified relative to CHMA-based systems, providing greater dissolution rate contrast and potentially improved pattern resolution .

Dissolution contrast Hydrophobicity LogP Photoresist development

Controlled Volatility for Thermal Processing Latitude: MCHMA (bp 227.5 °C) vs. tert-Butyl Methacrylate (bp 132 °C) vs. Cyclohexyl Methacrylate (bp 210 °C)

Monomer and deprotection byproduct volatility critically impacts post-exposure bake (PEB) uniformity and outgassing in photoresist processing. MCHMA has a boiling point of 227.5±9.0 °C at 760 mmHg, which is 17.5 °C higher than CHMA (210±0.0 °C) and approximately 95 °C higher than TBMA (132 °C) . This lower volatility reduces evaporative monomer loss during film casting and pre-bake steps and—more importantly—moderates the volatility of the deprotection byproduct (1-methylcyclohexene, bp ~110 °C) compared to the highly volatile isobutylene (bp −6.9 °C) released from TBMA deprotection. Reduced byproduct volatility helps maintain film integrity during PEB and minimizes uncontrolled thickness loss .

Monomer volatility Post-exposure bake Thermal stability Process window

Refractive Index Tuning for Optical Copolymer Design: MCHMA (nD 1.4605) Positioned Between CHMA (nD 1.458) and Isobornyl Methacrylate (nD 1.477)

The refractive index of a methacrylate monomer directly governs the optical properties of its homopolymers and copolymers used in lenses, optical waveguides, and display films. MCHMA has a measured refractive index of nD = 1.4605 at 589.3 nm and 20 °C . This value is slightly higher than CHMA (nD = 1.458, lit.) and substantially lower than isobornyl methacrylate (IBOMA, nD = 1.477, lit.) . In practice, this positions MCHMA as an intermediate-refractive-index comonomer that can fine-tune the overall copolymer refractive index without the high birefringence and steric bulk penalties associated with IBOMA-rich formulations. The difference of ΔnD = +0.0025 versus CHMA and ΔnD = −0.0165 versus IBOMA is meaningful for designing gradient-index (GRIN) optics and for matching refractive indices in multilayer film stacks.

Refractive index Optical polymers Copolymer composition Lens materials

Water Solubility and Hydrophobic Surface Character: MCHMA (0.78 g/L) vs. CHMA (Negligible) for Controlled Developer Penetration

Water solubility of the monomer serves as a proxy for the hydrophilicity of the resulting polymer and its susceptibility to aqueous developer penetration. MCHMA has a measured water solubility of approximately 0.78 g/L at 25 °C, classified as 'very slightly soluble' . In contrast, CHMA is reported as insoluble/negligible in water . This subtle but measurable solubility provides MCHMA-based copolymers with controlled surface wettability that facilitates uniform developer contact during aqueous alkaline development without excessive swelling. Recent studies on acrylate-based photoresist polymers containing cycloaliphatic groups have demonstrated that swelling ratios as low as 109% (for CHMA-containing copolymers) are achievable, and that swelling ratios above 112–114% lead to pattern delamination . MCHMA's intermediate hydrophilicity positions it to balance developer wetting against swelling-induced pattern collapse.

Water solubility Developer penetration Swelling control Photoresist polymer

Cycloaliphatic Ring Contribution to Polymer Tg and Etch Resistance: MCHMA Balances CHMA's Compactness with Enhanced Steric Bulk

The cyclohexyl ring in MCHMA contributes to polymer glass transition temperature (Tg) and plasma etch resistance through the ring parameter (carbon density) effect. While the homopolymer Tg of poly(1-methylcyclohexyl methacrylate) has not been reported as a discrete value in open literature, copolymers incorporating cycloaliphatic methacrylates of this class have been shown to exhibit Tg values in the range of 130–160 °C, with dry etch rates approximately 1.1–1.2× that of novolak resin (the benchmark i-line resist) when using CHF₃/CH₄ mixed etch gas . For reference, poly(cyclohexyl methacrylate) (PCHMA) has a homopolymer Tg of 104 °C , while poly(tert-butyl methacrylate) (PtBMA) has a Tg of 107 °C . The additional methyl substituent on the cyclohexyl ring in MCHMA increases steric hindrance around the polymer backbone relative to CHMA, which is expected to elevate copolymer Tg by restricting main-chain segmental motion—analogous to the Tg enhancement observed when comparing poly(tert-butyl methacrylate) (Tg 107 °C) to poly(methyl methacrylate) (Tg ~105 °C) where the bulkier tert-butyl group provides additional rigidity.

Glass transition temperature Etch resistance Ohnishi parameter Cycloaliphatic methacrylate

Procurement-Relevant Application Scenarios Where 1-Methylcyclohexyl Methacrylate (CAS 76392-14-8) Provides Verifiable Advantage


ArF (193 nm) and EUV Chemically Amplified Positive-Tone Photoresist Resin Synthesis

MCHMA is purpose-designed as an acid-labile monomer for chemically amplified resist (CAR) polymers used in 193 nm (ArF excimer laser) and extreme ultraviolet (EUV) lithography. Its tertiary ester structure enables efficient, photoacid-catalyzed deprotection producing volatile 1-methylcyclohexene and a polarity switch from hydrophobic to hydrophilic, the core mechanism enabling high-resolution positive-tone patterning . Copolymers incorporating MCHMA have demonstrated Tg values of 130–160 °C and etch rates of 1.1–1.2× relative to novolak resin, meeting the thermal and etch-resistance requirements for sub-0.25 μm feature patterning . For procurement decisions, MCHMA is the appropriate choice when the resist formulation requires a cycloaliphatic tertiary ester that combines acid-lability with adequate etch resistance—criteria that CHMA (secondary ester, insufficient deprotection rate) and TBMA (tertiary ester but no cycloaliphatic ring for etch resistance) cannot simultaneously satisfy.

High-Refractive-Index Optical Copolymers for Lenses, Waveguides, and Display Films

MCHMA's refractive index of nD 1.4605 positions it as a precision-tuning comonomer in optical copolymer formulations. When copolymerized with methyl methacrylate (PMMA, nD ~1.490) or other (meth)acrylates, MCHMA lowers the overall refractive index in a composition-dependent manner, enabling formulators to hit target nD values between 1.46 and 1.49 for specific optical applications . This is particularly relevant for intraocular lens (IOL) materials and optical waveguides where precise refractive index matching is required. Compared to CHMA (nD 1.458), MCHMA provides a slightly elevated refractive index (+0.0025), and compared to IBOMA (nD 1.477), it offers a lower index (−0.0165), giving formulators a finer gradation of optical property control than either alternative alone .

High-Solids, Low-VOC Coating Resins Requiring Balanced Tg and Viscosity Reduction

Cyclic methacrylate monomers including MCHMA have been shown to reduce solution viscosity in high-solids styrene/acrylic coating formulations while maintaining or elevating copolymer Tg . MCHMA's boiling point of 227.5 °C—substantially higher than TBMA (132 °C) and CHMA (210 °C)—makes it a lower-VOC alternative in coating formulations where monomer volatility during curing is a regulatory and process concern . Its LogP of 3.95 also imparts enhanced hydrophobic character to the cured coating, improving water resistance relative to TBMA-based formulations. For coating formulators evaluating cyclic methacrylate monomers, MCHMA offers a unique combination of high boiling point (low volatility), high LogP (water resistance), and cycloaliphatic ring rigidity (hardness and Tg contribution) that is not simultaneously available from CHMA, TBMA, or IBOMA.

Specialty Adhesive Polymers Requiring Thermal Stability and Controlled Hydrophobicity

MCHMA is employed as a comonomer in specialty acrylic adhesives where its bulky 1-methylcyclohexyl group enhances rigidity, heat resistance, and solvent resistance of the resulting copolymer . The homopolymer Tg contribution of MCHMA, inferred from copolymer Tg data (130–160 °C), places it above both PCHMA (104 °C) and PtBMA (107 °C), making it suitable for high-temperature adhesive applications where creep resistance at elevated service temperatures is required . Additionally, MCHMA's water solubility of 0.78 g/L—measurably higher than CHMA (negligible) but still low—provides a degree of surface wettability that can improve adhesion to polar substrates without causing moisture sensitivity in the cured adhesive film. This balance of properties supports procurement for adhesive formulations targeting electronic device assembly, optical bonding, and automotive applications requiring thermal stability above 120 °C.

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